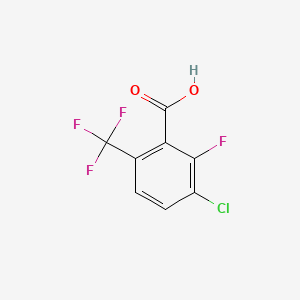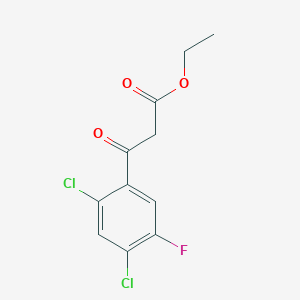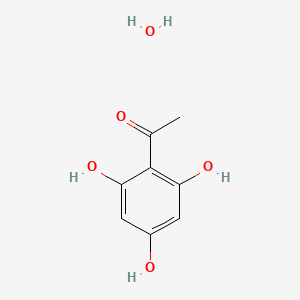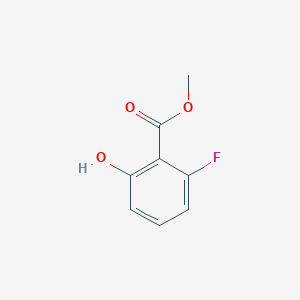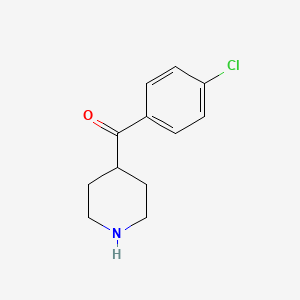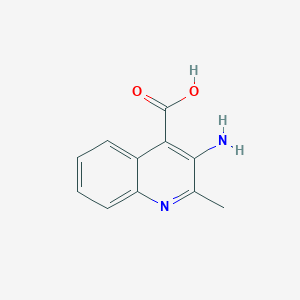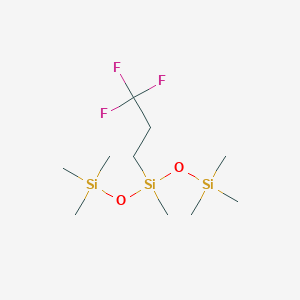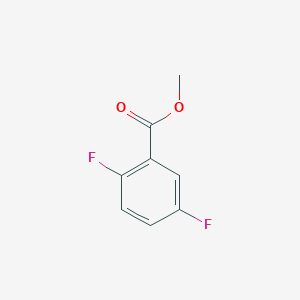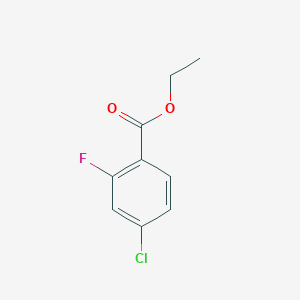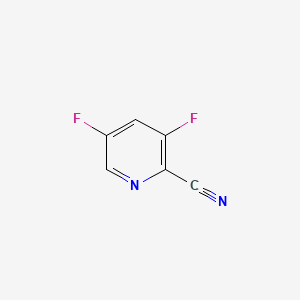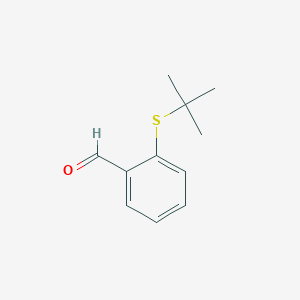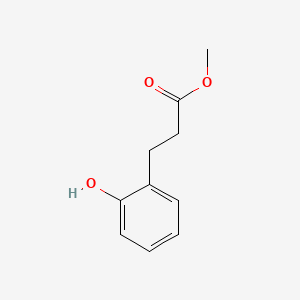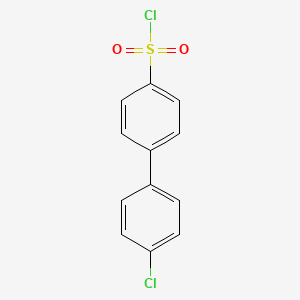
1-Chlor-1-methylsiletan
Übersicht
Beschreibung
1-Chloro-1-methylsiletane is a silicon-based compound with the molecular formula C₄H₉ClSi. It belongs to the class of silacyclobutanes, which are cyclic silicon compounds. This compound is known for its unique chemical properties and its utility in various synthetic applications, including aldol reactions, allylations, cross-coupling reactions, carbosilane oxidations, and ring expansions .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-methylsiletane has several scientific research applications:
Synthetic Chemistry: It is used as an intermediate in the formation of enoxysilacyclobutanes, which are valuable in various synthetic transformations.
Material Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as enhanced Lewis acidity and ring-opening to silanols.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Wirkmechanismus
Target of Action
It is known that the compound is used in the formation of various siletane derivatives . These derivatives have found applications in a number of synthetic processes, suggesting that 1-Chloro-1-methylsiletane may interact with a variety of molecular targets depending on the specific derivative and application .
Mode of Action
It is known that grignard reagents react efficiently with 1-chloro-1-methylsiletane to provide the corresponding aryl-, alkenyl-, or alkylsiletanes . This suggests that 1-Chloro-1-methylsiletane may act as a precursor in these reactions, contributing to the formation of new chemical bonds and structures .
Biochemical Pathways
Given its role in the formation of various siletane derivatives, it can be inferred that 1-chloro-1-methylsiletane may influence a range of biochemical processes depending on the specific derivative and its function .
Pharmacokinetics
It is known that the compound is soluble in most aprotic organic solvents , which may influence its absorption and distribution
Result of Action
Given its role in the formation of various siletane derivatives, it can be inferred that the compound may contribute to a range of chemical transformations and reactions .
Action Environment
It is known that the compound reacts rapidly with moisture, water, and protic solvents , suggesting that these environmental factors may influence its stability and reactivity.
Vorbereitungsmethoden
1-Chloro-1-methylsiletane can be synthesized through several methods. One common synthetic route involves the Wurtz coupling reaction of dichloro-3-chloropropylmethylsilane with magnesium. This method allows for the preparation of the compound in large quantities . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial production methods for 1-Chloro-1-methylsiletane often involve similar synthetic routes but on a larger scale.
Analyse Chemischer Reaktionen
1-Chloro-1-methylsiletane undergoes a variety of chemical reactions, including:
Substitution Reactions: It reacts efficiently with Grignard reagents to form aryl-, alkenyl-, or alkylsiletanes.
Reduction Reactions: The compound can be reduced using lithium aluminum hydride (LiAlH₄) to form 1-methylsiletane.
Hydroalumination: Reaction with vinylalanes obtained by hydroalumination of alkynes results in the formation of vinylmethylsiletanes with high isomeric purity.
Common reagents used in these reactions include Grignard reagents, alkyllithiums, and lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-methylsiletane can be compared with other silacyclobutanes and silicon-based reagents:
1,1-Dichlorosilacyclobutane: Similar in structure but with two chlorine atoms, making it more reactive in certain substitution reactions.
1,1-Dimethylsiletane: Lacks the chlorine atom, resulting in different reactivity and applications.
Chlorotrimethylsilane: A simpler silicon compound used in various synthetic applications but lacks the cyclic structure of 1-Chloro-1-methylsiletane.
The uniqueness of 1-Chloro-1-methylsiletane lies in its strained ring structure and the presence of both a chlorine atom and a methyl group, which confer distinct reactivity and utility in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-chloro-1-methylsiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKXHBGWAQZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178075 | |
| Record name | Silacyclobutane, 1-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-34-0 | |
| Record name | Silacyclobutane, 1-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silacyclobutane, 1-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-1-methylsilacyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Chloro-1-methylsiletane in chemical research?
A1: 1-Chloro-1-methylsiletane serves as a valuable reagent in synthesizing a variety of substituted siletanes. These substitutions can include alkyl, aryl, and heteroatom groups. [] This compound enables researchers to explore the chemical space of four-membered silicon-containing rings and their potential applications.
Q2: What are the key physical properties and storage recommendations for 1-Chloro-1-methylsiletane?
A2: 1-Chloro-1-methylsiletane is a colorless liquid with a boiling point of 103°C and a density of 0.985 g/cm³. [] It readily dissolves in most organic solvents that lack reactive protons (aprotic solvents). Due to its moisture sensitivity and corrosive nature, it must be stored under an inert atmosphere, ideally in a dry and well-ventilated area like a fume hood. []
Q3: How can researchers verify the purity of 1-Chloro-1-methylsiletane before using it in their experiments?
A3: Several analytical techniques can be employed to ascertain the purity of 1-Chloro-1-methylsiletane. These include elemental analysis to confirm the elemental composition, infrared spectroscopy (IR) to identify functional groups, mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance spectroscopy (NMR) to analyze the structure and purity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


